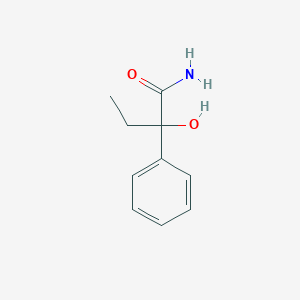

2-Hydroxy-2-phenylbutyramide

Description

Structure

3D Structure

Properties

CAS No. |

131802-71-6 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-hydroxy-2-phenylbutanamide |

InChI |

InChI=1S/C10H13NO2/c1-2-10(13,9(11)12)8-6-4-3-5-7-8/h3-7,13H,2H2,1H3,(H2,11,12) |

InChI Key |

KHJLUGZFVDFOKZ-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=CC=C1)(C(=O)N)O |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(=O)N)O |

Other CAS No. |

131802-71-6 |

Synonyms |

2-hydroxy-2-phenylbutyramide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-2-phenylbutyramide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2-phenylbutyramide, a chiral α-hydroxy amide, has garnered interest in the field of medicinal chemistry, primarily for its notable anticonvulsant properties.[1] This technical guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and potential applications, with a focus on providing actionable insights for researchers and professionals in drug development.

Chemical Identity and Physicochemical Properties

2-Hydroxy-2-phenylbutyramide, also known as α-Ethyl-α-hydroxybenzeneacetamide, is a molecule with a stereocenter at the carbon bearing the hydroxyl, phenyl, and amide groups.

| Property | Value | Source |

| CAS Number | 131802-71-6 | LetoPharm |

| Molecular Formula | C₁₀H₁₃NO₂ | [2] |

| Molecular Weight | 179.22 g/mol | [2] |

| IUPAC Name | 2-hydroxy-2-phenylbutanamide | [2] |

| Boiling Point | 358.5°C at 760 mmHg | LetoPharm |

| Density | 1.16 g/cm³ | LetoPharm |

Structure

Caption: Chemical structure of 2-Hydroxy-2-phenylbutyramide.

Synthesis of 2-Hydroxy-2-phenylbutyramide

The synthesis of 2-Hydroxy-2-phenylbutyramide can be approached as a two-stage process: first, the synthesis of the precursor 2-hydroxy-2-phenylbutanoic acid, followed by its amidation.

Stage 1: Synthesis of 2-Hydroxy-2-phenylbutanoic Acid via the Cyanohydrin Pathway

This method involves the formation of a cyanohydrin from propiophenone, followed by hydrolysis to the corresponding carboxylic acid.

Caption: Synthesis of 2-hydroxy-2-phenylbutanoic acid from propiophenone.

Materials:

-

Propiophenone

-

Sodium cyanide (NaCN)

-

Sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃)

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Cyanohydrin Formation:

-

In a well-ventilated fume hood, a solution of sodium cyanide in water is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, and the flask is cooled in an ice bath.

-

Propiophenone is added dropwise to the stirred cyanide solution.

-

After the addition of propiophenone, a dilute solution of sulfuric acid is added slowly through the dropping funnel. The reaction mixture is stirred for several hours at a low temperature.

-

The reaction is monitored by thin-layer chromatography (TLC) until the propiophenone is consumed.

-

The mixture is then extracted with diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude cyanohydrin intermediate.

-

-

Hydrolysis to Carboxylic Acid:

-

The crude cyanohydrin is refluxed with a mixture of concentrated hydrochloric acid and water for several hours.

-

The progress of the hydrolysis is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the product is extracted with diethyl ether.

-

The ether extract is washed with a saturated solution of sodium bicarbonate to extract the carboxylic acid as its sodium salt.

-

The aqueous bicarbonate layer is carefully acidified with concentrated HCl to precipitate the 2-hydroxy-2-phenylbutanoic acid.

-

The precipitated acid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

-

Stage 2: Amidation of 2-Hydroxy-2-phenylbutanoic Acid

A reliable method for the amidation of the precursor acid involves a two-step process of esterification followed by reaction with ammonia.[1]

Caption: Amidation of 2-hydroxy-2-phenylbutanoic acid.

Materials:

-

2-Hydroxy-2-phenylbutanoic acid

-

Methanol

-

Concentrated sulfuric acid

-

Ammonia (aqueous or gas)

-

Dichloromethane

Procedure:

-

Esterification:

-

2-Hydroxy-2-phenylbutanoic acid is dissolved in an excess of methanol.

-

A catalytic amount of concentrated sulfuric acid is carefully added.

-

The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

The excess methanol is removed under reduced pressure.

-

The residue is dissolved in dichloromethane and washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the methyl ester.

-

-

Aminolysis:

-

The methyl 2-hydroxy-2-phenylbutanoate is dissolved in a suitable solvent like methanol.

-

The solution is saturated with ammonia gas at a low temperature, or a concentrated aqueous solution of ammonia is added.

-

The reaction vessel is sealed and stirred at room temperature for several hours to days.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the solvent and excess ammonia are removed under reduced pressure.

-

The crude 2-Hydroxy-2-phenylbutyramide can be purified by recrystallization.

-

Therapeutic Potential: Anticonvulsant Activity

Research has shown that 2-Hydroxy-2-phenylbutyramide and its individual enantiomers possess significant anticonvulsant activity.[1] Studies in mouse models have demonstrated its efficacy against pentylenetetrazol-induced seizures.[1] Interestingly, while both enantiomers show similar peak anticonvulsant effects, there are variations in the time course of their activity.[1] The (-)-enantiomer has been reported to exhibit the lowest neurotoxicity in the rotarod ataxia test.[1]

Spectroscopic Data

The structural confirmation of 2-Hydroxy-2-phenylbutyramide relies on various spectroscopic techniques.

| Spectroscopic Data | Observations |

| ¹H NMR | Expected signals would include those for the aromatic protons of the phenyl group, the ethyl group protons (a triplet and a quartet), a broad singlet for the hydroxyl proton, and two broad singlets for the amide protons. |

| ¹³C NMR | PubChem lists the ¹³C NMR spectrum, which would show characteristic peaks for the aromatic carbons, the quaternary carbon attached to the hydroxyl and phenyl groups, the carbonyl carbon of the amide, and the carbons of the ethyl group.[2] |

| IR Spectroscopy | The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, N-H stretches of the amide, the C=O stretch of the amide (Amide I band), and the N-H bend (Amide II band), as well as aromatic C-H and C=C stretches. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the amide group and the ethyl group. PubChem provides GC-MS data for this compound.[2] |

Conclusion

2-Hydroxy-2-phenylbutyramide is a molecule of significant interest due to its demonstrated anticonvulsant properties. The synthetic routes outlined in this guide, particularly the cyanohydrin pathway for the precursor acid followed by esterification and aminolysis, provide a reliable framework for its preparation in a laboratory setting. Further investigation into the stereospecific synthesis and pharmacological evaluation of its enantiomers could pave the way for the development of new therapeutic agents for seizure disorders. The detailed protocols and compiled data in this guide are intended to support and facilitate such research endeavors.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 86230, 2-Hydroxy-2-phenylbutyramide. Retrieved from [Link].

-

LetoPharm Limited. (n.d.). 2-hydroxy-2-phenylbutyramide | CAS:#131802-71-6. Retrieved from [Link].

-

Tang, P. (2012). Boric acid catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 89, 432. [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 287322, 2-Hydroxy-2-phenylbutanoic acid. Retrieved from [Link].

- Charpentier, J. R., & Elzbieta, P. (1985). Process for preparation of cyanohydrins. (WO 1985/000166 A1).

-

Perales, A., Cocolakis, E., & Goya, P. (1986). Stereoselective anticonvulsant activity of the enantiomers of (+/-)-2-hydroxy-2-phenylbutyramide. Arzneimittel-Forschung, 36(9), 1340-1342. [Link].

-

Kunishima, M., Kawachi, C., Hioki, K., Terao, K., & Tani, S. (2001). Direct Preparation of Primary Amides by Reaction of Carboxylic Acids and Ammonia in Alcohols Using DMT-MM. Tetrahedron, 57(8), 1551-1558. [Link].

-

ThaiScience. (n.d.). Synthesis of Phenobarbital, An anticonvulsant Drug. Retrieved from [Link].

Sources

biological activity of 2-Hydroxy-2-phenylbutyramide derivatives

An In-Depth Technical Guide to the Biological Activity of 2-Hydroxy-2-phenylbutyramide Derivatives

Abstract

This technical guide provides a comprehensive examination of the biological activities associated with 2-Hydroxy-2-phenylbutyramide and its derivatives. The primary focus is on the stereoselective anticonvulsant properties of its enantiomers, detailing their efficacy in preclinical seizure models and their corresponding neurotoxicity profiles. We delve into the structure-activity relationships dictated by the compound's chirality and present detailed, field-proven protocols for its chemical synthesis, chiral resolution, and in vivo evaluation. This document is intended for researchers, medicinal chemists, and pharmacologists in the field of neurotherapeutics and drug development, offering both foundational knowledge and practical methodologies for advancing the study of this chemical scaffold.

Introduction: The 2-Hydroxy-2-phenylbutyramide Scaffold

The development of novel central nervous system (CNS) agents remains a critical objective in medicinal chemistry. Within this landscape, small molecules with a chiral center offer a compelling avenue for discovering therapies with improved efficacy and safety profiles. The 2-Hydroxy-2-phenylbutyramide scaffold is a noteworthy example, characterized by a tertiary alcohol and an amide functional group attached to a chiral carbon also bearing a phenyl ring.[1] The presence of this stereocenter means the compound exists as a racemic mixture of two enantiomers, which can exhibit distinct pharmacological and toxicological properties.

The primary biological activity reported for this class of compounds is anticonvulsant effects.[2] Understanding the stereoselectivity of this activity is paramount, as it can inform the development of single-enantiomer drugs with an optimized therapeutic window. This guide synthesizes the available data on these derivatives, focusing on the critical relationship between stereochemistry, anticonvulsant potency, and neurotoxicity.

Core Biological Activity: Anticonvulsant Properties

The most significant and well-documented biological activity of 2-Hydroxy-2-phenylbutyramide is its ability to prevent or mitigate seizures. Preclinical evaluation has centered on chemically-induced seizure models, which are standard for screening potential antiepileptic drugs.

Efficacy in the Pentylenetetrazol (PTZ)-Induced Seizure Model

The pentylenetetrazol (PTZ) seizure model is a benchmark for evaluating potential anticonvulsants, particularly those that may be effective against generalized absence seizures. Research has demonstrated that the racemic mixture (DL-2-hydroxy-2-phenylbutyramide) and its individual enantiomers possess significant anticonvulsant activity against PTZ-induced seizures at their peak effect time.[2] However, a notable variation in the onset and duration of action was observed between the enantiomers, highlighting the influence of stereochemistry on the pharmacokinetics or pharmacodynamics of the compounds.[2]

Stereoselective Neurotoxicity Profile

A critical aspect of any CNS-active drug is its safety profile, particularly its potential for neurotoxicity. The rotarod ataxia test is a common preclinical assay used to measure motor coordination and balance, with drug-induced impairment serving as a surrogate for neurotoxicity.[2] In this test, the (-)-enantiomer of 2-hydroxy-2-phenylbutyramide demonstrated the lowest neurotoxicity.[2] This finding is crucial, as it suggests that a stereoselective therapeutic approach could yield a superior safety margin. A compound that retains high anticonvulsant efficacy while minimizing motor impairment is a much stronger candidate for further development.

Structure-Activity Relationship (SAR)

The primary SAR insight for this scaffold is driven by its stereochemistry. The differential activity and toxicity between the (+) and (-) enantiomers underscore the importance of a specific three-dimensional arrangement for interaction with its biological target(s).

-

Anticonvulsant Activity: Both enantiomers show comparable efficacy at peak effect, suggesting that the fundamental pharmacophore for anticonvulsant action is present in both forms.[2] The variation in the time-course of activity, however, points to stereoselective differences in metabolism, distribution, or target engagement kinetics.[2]

-

Neurotoxicity: The significantly lower neurotoxicity of the (-)-enantiomer indicates that the structural features responsible for motor impairment are more pronounced in the (+)-enantiomer.[2] This separation of desired efficacy from undesired side effects is a foundational goal in drug design.

While research on other derivatives is limited, related structures such as N-hydroxybutanamides have been investigated for different biological activities, including matrix metalloproteinase (MMP) inhibition, which is linked to their hydroxamic acid moiety.[3][4] This suggests that modification of the amide functional group could unlock entirely different therapeutic applications, though this remains a speculative area for the specific 2-Hydroxy-2-phenylbutyramide core.

Pharmacological Data Summary

| Compound | Anticonvulsant Activity (vs. PTZ Seizures) | Neurotoxicity (Rotarod Ataxia Test) |

| (±)-Racemate | Significant activity at peak effect.[2] | Moderate.[2] |

| (+)-Enantiomer | Significant activity; variation in time-course compared to (-)-enantiomer.[2] | Higher than (-)-enantiomer.[2] |

| (-)-Enantiomer | Significant activity; variation in time-course compared to (+)-enantiomer.[2] | Lowest observed neurotoxicity.[2] |

Experimental Protocols

The following protocols are grounded in established methodologies for the synthesis and evaluation of 2-Hydroxy-2-phenylbutyramide derivatives. The causality behind experimental choices is explained to provide deeper insight.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure 2-hydroxy-2-phenylbutyramide begins with the racemic acid, which is then resolved into its separate enantiomers before being converted to the final amide product. This multi-step process ensures high optical purity.[2]

Rationale: Direct synthesis of the chiral amide is difficult. A more robust and controllable method is to first synthesize and resolve the parent carboxylic acid. The acid provides a handle for forming diastereomeric salts with chiral bases, which can be separated by crystallization. Once the enantiomerically pure acid is isolated, it is converted to the amide, a transformation that does not affect the stereocenter.

Caption: Workflow for Synthesis and Chiral Resolution.

Step-by-Step Protocol:

-

Resolution of Racemic Acid: The racemic 2-hydroxy-2-phenylbutyric acid is dissolved in an appropriate solvent. A chiral resolving agent, such as (-)-quinine or (+)-1-phenylethylamine, is added to form diastereomeric salts.[2]

-

Fractional Crystallization: The solution is allowed to cool slowly. One diastereomeric salt will preferentially crystallize out of the solution due to differences in solubility. This solid is collected by filtration.

-

Liberation of Free Acid: The purified diastereomeric salt is treated with an acid (e.g., HCl) to protonate the carboxylate and liberate the enantiomerically pure 2-hydroxy-2-phenylbutyric acid.

-

Esterification: The optically active acid is converted to its corresponding methyl ester. This is a standard procedure to activate the carboxyl group for the subsequent amidation step.[2]

-

Amidation: The purified ester is reacted with ammonia (ammonolysis) to form the final amide product, (+)- or (-)-2-hydroxy-2-phenylbutyramide.[2]

-

Purity Confirmation: The final product's optical purity should be confirmed using chiral High-Performance Liquid Chromatography (HPLC).[2]

In Vivo Evaluation Workflow

The following diagram and protocols outline the standard preclinical screening cascade for assessing anticonvulsant activity and neurotoxicity.

Rationale: A tiered approach is essential for efficient drug screening. A primary screen (PTZ model) identifies compounds with the desired biological activity. A secondary, parallel screen (Rotarod test) immediately assesses the compound's safety and tolerability. This dual-testing approach allows for the simultaneous evaluation of efficacy and side effects, enabling a rapid determination of the therapeutic index.

Caption: Preclinical Workflow for Anticonvulsant Evaluation.

Protocol 1: Pentylenetetrazol (PTZ)-Induced Seizure Test

-

Animals: Use male mice, acclimated to the laboratory environment.[2]

-

Dosing: Administer the test compound (racemate or enantiomer) via intraperitoneal (i.p.) or oral (p.o.) route at various doses. Include a vehicle control group.

-

Pretreatment Time: Wait for a predetermined period to allow the drug to reach its peak effect. This time point may need to be determined from preliminary pharmacokinetic studies.

-

PTZ Challenge: Administer a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) via the subcutaneous (s.c.) route.[5]

-

Observation: Observe the animals for a set period (e.g., 30 minutes) for the presence or absence of seizures (e.g., clonic or tonic-clonic convulsions).

-

Endpoint: The primary endpoint is the percentage of animals in each group protected from seizures. This data can be used to calculate an ED₅₀ (median effective dose).

Protocol 2: Rotarod Ataxia Test

-

Apparatus: Use a standard rotarod apparatus (a rotating rod).

-

Training: Prior to the test day, train the animals to stay on the rotating rod for a set duration (e.g., 1-2 minutes).

-

Dosing: On the test day, administer the test compound or vehicle as in the efficacy study.

-

Testing: At various time points after dosing (e.g., 15, 30, 60, 120 minutes), place the animals on the rotarod.

-

Endpoint: Record the time each animal remains on the rod. A failure is defined as falling off the rod before the cutoff time. The results can be used to determine the TD₅₀ (median toxic dose) and assess the time course of motor impairment.[2]

Future Directions and Conclusion

The existing research establishes 2-Hydroxy-2-phenylbutyramide as a scaffold with promising, stereoselective anticonvulsant activity. The clear distinction between the efficacy and neurotoxicity of its enantiomers, particularly the favorable profile of the (-)-enantiomer, marks it as a compelling starting point for further investigation.[2]

Future research should focus on several key areas:

-

Mechanism of Action: The precise molecular target of 2-Hydroxy-2-phenylbutyramide is unknown. Studies investigating its effect on ion channels (e.g., sodium, calcium), GABAergic systems, or other CNS targets are critical next steps.

-

Pharmacokinetic Profiling: A detailed analysis of the absorption, distribution, metabolism, and excretion (ADME) of the individual enantiomers would explain the observed differences in their activity time-course.

-

SAR Expansion: Synthesis and evaluation of new derivatives with substitutions on the phenyl ring or modifications to the butyramide chain could lead to compounds with enhanced potency, selectivity, and improved drug-like properties.

-

Broader Efficacy Testing: Evaluation in other seizure models, including those for drug-resistant epilepsy (e.g., the 6 Hz model), would provide a more comprehensive picture of its potential therapeutic utility.[6]

References

-

New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. (2023). MDPI. Available from: [Link]

-

Synthesis of the N-(2-bromo-phenyl)-2hydroxy-benzamide derivatives. (n.d.). ResearchGate. Available from: [Link]

-

New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. (2023). PMC. Available from: [Link]

-

Design, synthesis, fungicidal activity and molecular docking studies of novel 2-((2-hydroxyphenyl)methylamino)acetamide derivatives. (2019). PubMed. Available from: [Link]

-

Design and synthesis of a series of (2R)-N(4)-hydroxy-2-(3-hydroxybenzyl)-N(1)- [(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]butanediamide derivatives as potent, selective, and orally bioavailable aggrecanase inhibitors. (2001). PubMed. Available from: [Link]

-

Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). PMC. Available from: [Link]

-

Stereoselective anticonvulsant activity of the enantiomers of (+/-)-2-hydroxy-2-phenylbutyramide. (n.d.). PubMed. Available from: [Link]

-

Synthesis and clinical application of new drugs approved by FDA in 2022. (2023). PMC. Available from: [Link]

-

Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives with Antifugal Activity. (2025). ResearchGate. Available from: [Link]

-

The mechanism of anti-inflammatory activity of 2'-hydroxychalcone derivatives. (n.d.). ResearchGate. Available from: [Link]

-

Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. (n.d.). PMC. Available from: [Link]

-

Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. (2025). MDPI. Available from: [Link]

-

Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. (n.d.). ResearchGate. Available from: [Link]

- Process for preparing 2-hydroxy-2-phenylethylamines. (n.d.). Google Patents.

-

Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). PubMed. Available from: [Link]

-

Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. (n.d.). Pharmacy Education. Available from: [Link]

-

Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. (n.d.). RSC Publishing. Available from: [Link]

-

Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (2021). MDPI. Available from: [Link]

-

Small but mighty: the impact of tertiary alcohols in drug design. (2025). Hypha Discovery. Available from: [Link]

-

Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (2020). Progress in Chemical and Biochemical Research. Available from: [Link]

-

Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. (2026). ResearchGate. Available from: [Link]

-

SYNTHESIS, CHARACTERISATION AND ANTICONVULSANT ACTIVITY OF 3-SUBSTITUTED 2-THIOHYDANTOIN DERIVATIVES. (n.d.). IJRPC. Available from: [Link]

-

Structure–activity relationship of 2-hydroxy-2-aryl-2,3-dihydro-imidazo[1,2-a]pyrimidinium salts and 2N-substituted 4(5)-aryl-2-amino-1H-imidazoles as inhibitors of biofilm formation by Salmonella Typhimurium and Pseudomonas aeruginosa. (n.d.). Academia.edu. Available from: [Link]

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. Stereoselective anticonvulsant activity of the enantiomers of (+/-)-2-hydroxy-2-phenylbutyramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

2-Hydroxy-2-phenylbutyramide (DL-HEPA): A Comprehensive Technical Guide on Pharmacological and Agrochemical Applications

Executive Summary

As application scientists and drug development professionals, we are constantly evaluating compounds that bridge the gap between synthetic pharmaceutical efficacy and natural phytochemical bioactivity. 2-Hydroxy-2-phenylbutyramide , commonly referred to as DL-HEPA (DL-2-hydroxy-2-ethyl-2-phenyl-acetamide), is a prime example of such a versatile molecule. Structurally identified as an alpha-ethyl-alpha-hydroxybenzeneacetamide (Molecular Formula: C10H13NO2, MW: 179.22 g/mol )[1], DL-HEPA has demonstrated significant utility across two distinct research domains: as a potent, low-toxicity anticonvulsant in neurological drug development[2], and as a bioactive phytochemical agent in antimicrobial and agrochemical formulations[3][4].

This whitepaper provides an in-depth, field-proven guide to the experimental workflows, causality-driven protocols, and quantitative data surrounding DL-HEPA research.

Neurological Therapeutics: Anticonvulsant Workflows

Mechanistic Overview

DL-HEPA is a structural homologue of 4-hydroxy-4-phenylhexanamide (DL-HEPB) and 3-hydroxy-3-phenylpentamide (DL-HEPP)[2]. In our laboratory workflows, this class of hydroxyamides is of particular interest because they are structurally unrelated to major known anticonvulsant drugs (like hydantoins or barbiturates), yet they exhibit a broad spectrum of action against pentylenetetrazol (PTZ)-induced seizures[2][5]. The primary advantage of DL-HEPA and its homologues is their unexpectedly low neurotoxicity, yielding a therapeutic index superior to widely used clinical antiepileptics such as valproate[5].

Experimental Protocol 1: Enantiomeric Resolution and In Vivo Screening

Because DL-HEPA contains a chiral center at the alpha-carbon, administering a racemic mixture in vivo obscures enantiomer-specific pharmacodynamics. To build a self-validating system, we must resolve the racemate and independently evaluate the (+) and (-) enantiomers.

Step 1: Diastereomeric Crystallization

-

Action: React racemic DL-HEPA with a resolving agent such as (-) brucine or (-) 1-phenylethylamine.

-

Causality: This converts the enantiomers into diastereomeric salts, which possess different physical solubilities, allowing for separation via fractional crystallization.

Step 2: Chiral Validation (Self-Validating Step)

-

Action: Esterify the optically active acids with diazomethane and react with ammonia to yield the pure amides. Analyze via chiral High-Performance Liquid Chromatography (HPLC) and proton magnetic resonance using europium shift reagents[5].

-

Causality: We must guarantee >99% enantiomeric excess before animal testing. If impurities are detected, the in vivo efficacy data cannot be definitively linked to a specific stereoisomer, invalidating the therapeutic index.

Step 3: In Vivo PTZ Seizure Model & Neurotoxicity Assay

-

Action: Administer the resolved HEPA enantiomers (e.g., 100 mg/kg i.p.) to murine models, followed by 80 mg/kg PTZ to induce seizures[5]. Concurrently, run a Rotarod ataxia test (drum diameter 2.54 cm, 10 rpm)[5].

-

Causality: Raw anticonvulsant efficacy is meaningless if the compound induces severe ataxia. The Rotarod test provides a quantifiable measure of motor impairment, allowing us to establish a self-validating Therapeutic Index (TI) that directly compares the protective dose (ED50) against the neurotoxic dose (TD50).

Fig 1: Workflow for chiral resolution and self-validating in vivo anticonvulsant screening.

Agrochemical & Antimicrobial Bio-Efficacy

Phytochemical Profiling

Beyond synthetic neurology, DL-HEPA is a naturally occurring secondary metabolite. Advanced Gas Chromatography-Mass Spectrometry (GC-MS) profiling has identified 2-hydroxy-2-phenylbutyramide in the bioactive extracts of Piper nigrum (black pepper)[3] and the essential oils of Thymus daenensis[4]. In these contexts, the compound contributes to significant antimicrobial and insecticidal properties.

Experimental Protocol 2: Nanocapsule Formulation for Fumigant Toxicity

When applying phytochemicals as agrochemicals, raw essential oils suffer from rapid volatilization and photo-oxidation, leading to irreproducible bioassays. To engineer a self-validating controlled-release system, we utilize nano-encapsulation.

Step 1: Hydrodistillation and GC-MS Profiling

-

Action: Extract essential oils from Thymus daenensis via hydrodistillation. Profile the constituents using GC-MS against a Tetramethylsilane (TMS) internal standard to quantify the presence of DL-HEPA[4].

-

Causality: Establishing the exact baseline concentration of the active payload is critical. Without an internal standard, downstream toxicity variations cannot be accurately attributed to the compound's concentration versus the capsule's release kinetics.

Step 2: In Situ Polymerization

-

Action: Prepare nanocapsules of urea-formaldehyde loaded with the extracted essential oil[4].

-

Causality: The urea-formaldehyde shell protects the DL-HEPA payload from environmental degradation. This decouples the physical degradation of the compound from its inherent biological toxicity, ensuring that the fumigant assay measures true biological efficacy rather than chemical instability.

Step 3: Fumigant Toxicity Assay

-

Action: Expose Brevicoryne brassicae (cabbage aphid) to the nanoformulation in a controlled airspace. Calculate LC50 and LC90 values after 96 hours[4].

-

Causality: By comparing the encapsulated formulation against a non-formulated essential oil control, the system self-validates the efficacy of the delivery mechanism. Literature confirms that nanocapsulated formulations yield significantly lower (more potent) LC50 values (e.g., 10.55 µl/l air) compared to non-formulated oils (18.66 µl/l air)[4].

Fig 2: Dual-pathway workflow for phytochemical extraction, nano-encapsulation, and molecular docking.

Quantitative Data Summaries

To facilitate rapid comparative analysis for drug development and agrochemical formulation, the following tables summarize the established efficacy metrics of DL-HEPA and its homologues.

Table 1: Comparative Anticonvulsant Efficacy (PTZ Murine Model) [2][5]

| Compound Class | Test Model | Protective Efficacy | Neurotoxicity (Rotarod) | Therapeutic Index (TI) |

|---|---|---|---|---|

| DL-HEPA / HEPP | PTZ-induced (80 mg/kg) | High (Peak Drug Effect) | Low | Superior to Valproate |

| Valproate (Control) | PTZ-induced (80 mg/kg) | High | Moderate | Baseline |

Table 2: Phytochemical Identification & Biological Targeting [3][4]

| Plant Source | Application Domain | Target Pathogen / Pest | Mechanism / Target Protein | Identification |

|---|---|---|---|---|

| Piper nigrum | Antimicrobial | Aeromonas hydrophila | Aerolysin (aerA) Inhibition | GC-MS |

| Thymus daenensis | Agrochemical | Brevicoryne brassicae | Fumigant Toxicity (LC50: 10.55 µl/l) | GC-MS |

Future Perspectives: SARMs and Targeted Delivery

Looking forward, the structural motif of 2-phenylbutanamide derivatives is increasingly appearing in patent literature concerning Selective Androgen Receptor Modulators (SARMs)[6]. Compounds like (2S)-N-(2-fluoro-5-(trifluoromethyl)benzyl)-2-hydroxy-2-phenylbutanamide are being investigated for treating conditions caused by androgen deficiency, such as sarcopenia and osteoporosis[6]. The ability to leverage the low toxicity of the HEPA backbone while substituting functional groups for targeted receptor binding represents the next frontier in the commercialization of this versatile molecule.

References

- US5463125A - Phenyl alcohol amides having anticonvulsant activity - Google P

- 2-Hydroxy-2-phenylbutyramide | C10H13NO2 | CID 86230 - PubChem - NIH. nih.gov.

- PHYTOCHEMICAL PROFILING AND MOLECULAR DOCKING ANALYSIS OF Piper nigrum.

- Evaluation of fumigant toxicity of nanocapsule loaded with the Thymus daenensis essential oil on the cabbage aphid, Brevicoryne brassicae (L.) - ResearchGate.

- Anticonvulsant activity and neurotoxicity of the enantiomers of DL-HEPP - Academic Journals. academicjournals.org.

- (12) Patent Application Publication (10) Pub. No.: US 2005/0277681A1 - Googleapis.com. googleapis.com.

Sources

- 1. 2-Hydroxy-2-phenylbutyramide | C10H13NO2 | CID 86230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US5463125A - Phenyl alcohol amides having anticonvulsant activity - Google Patents [patents.google.com]

- 3. mcmed.us [mcmed.us]

- 4. researchgate.net [researchgate.net]

- 5. academicjournals.org [academicjournals.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Spectroscopic Characterization of 2-Hydroxy-2-phenylbutyramide: A Technical Guide

The following technical guide details the spectroscopic characterization of 2-Hydroxy-2-phenylbutyramide , a compound of significant interest in medicinal chemistry as a metabolite of anticonvulsants and a structural probe for stereoselective enzymatic reactions.

Introduction & Compound Profile

2-Hydroxy-2-phenylbutyramide (also known as

Accurate spectroscopic identification of this compound is challenging due to the chiral quaternary center at the C2 position, which induces diastereotopicity in the adjacent ethyl group. This guide provides a definitive reference for validating the structure using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]

Physicochemical Identity

| Property | Data |

| IUPAC Name | 2-Hydroxy-2-phenylbutanamide |

| CAS Registry | 52839-87-9 (racemic) |

| Molecular Formula | |

| Molecular Weight | 179.22 g/mol |

| Melting Point | 91–92 °C [1] |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in |

| Key Structural Feature | Quaternary Chiral Center (C2) |

Structural Elucidation Workflow

The following logic flow illustrates the decision-making process for confirming the identity of 2-Hydroxy-2-phenylbutyramide, emphasizing the detection of diastereotopic protons and specific fragmentation patterns.

Caption: Logical workflow for the spectroscopic validation of 2-Hydroxy-2-phenylbutyramide, highlighting the critical check for diastereotopicity in NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3][4]

Expertise & Causality: The Diastereotopic Effect

The most critical feature in the

Protocol:

-

Solvent: DMSO-

is recommended over -

Concentration: 10-15 mg in 0.6 mL solvent.

Predicted NMR Data (400 MHz, DMSO- )

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.20 – 7.50 | Multiplet (m) | 5H | Ar-H (Phenyl) | Confirms aromatic ring.[1] |

| 7.25, 6.90 | Broad Singlets | 1H each | -CO-NH | Primary amide protons often appear as two peaks due to restricted rotation or H-bonding in DMSO. |

| 5.80 | Singlet (s) | 1H | C-OH | Tertiary hydroxyl. Sharp in DMSO; broad/absent in |

| 1.90 – 2.15 | Multiplet (m) | 2H | -CH | Diastereotopic protons. Distinctive complex pattern confirming chirality at C2. |

| 0.75 | Triplet (t) | 3H | -CH | Terminal methyl group ( |

Predicted NMR Data (100 MHz, DMSO- )

| Shift ( | Assignment | Type |

| 176.5 | C =O | Amide Carbonyl |

| 143.0 | Ar-C (ipso) | Quaternary Aromatic |

| 128.0, 127.5, 126.0 | Ar-C | Aromatic CH |

| 78.5 | C -OH | Quaternary Aliphatic (Chiral Center) |

| 32.0 | -C H | Methylene |

| 8.5 | -C H | Methyl |

Infrared (IR) Spectroscopy

Methodology: The preferred method is ATR (Attenuated Total Reflectance) on the neat solid. If using KBr pellets, ensure the sample is strictly dry to prevent water bands from obscuring the OH/NH region.

Diagnostic Bands: The spectrum will be dominated by the overlap of the hydroxyl and amide functionalities.

| Wavenumber ( | Vibration Mode | Description |

| 3400 – 3200 | Broad, intense absorption. The sharp N-H stretches (asymmetric/symmetric) often ride on the broader O-H band. | |

| 3060 | Weak aromatic C-H stretch. | |

| 2980, 2940 | Aliphatic C-H stretches (ethyl group). | |

| 1660 – 1680 | Amide I band . Strong and characteristic of primary amides. | |

| 1590 – 1610 | Amide II band . N-H bending vibration. | |

| 700, 750 | Mono-substituted benzene ring out-of-plane bending. |

Self-Validation Check:

-

Impurity Alert: A sharp peak at 2250

indicates unreacted nitrile precursor (2-hydroxy-2-phenylbutyronitrile). -

Impurity Alert: A broad band shifting the carbonyl to 1700-1720

suggests hydrolysis to the carboxylic acid.

Mass Spectrometry (MS)[1][4][5]

Technique: GC-MS (Electron Impact, 70 eV). Direct Insertion Probe (DIP) is preferred if the compound is thermally labile, though this amide is relatively stable.

Fragmentation Pathway

The fragmentation is driven by

-

Molecular Ion (

): m/z 179 (Weak, often barely visible). -

Loss of Amide Group: The bond between the quaternary carbon and the carbonyl carbon is fragile.

- .

-

Fragment mass: 135 m/z . This is the resonance-stabilized

-hydroxy carbocation (

-

Loss of Ethyl Group:

- .

-

Fragment mass: 150 m/z .

-

Phenyl Cation:

-

m/z 77 (

).

-

-

Benzoyl Cation (Rearrangement):

-

m/z 105 (

). Common in phenyl-substituted oxygenated compounds.

-

Quantitative Validation Table (Relative Abundance Estimate)

| m/z | Fragment | Abundance | Note |

|---|

| 179 |

Experimental Protocols

Protocol A: NMR Sample Preparation

-

Selection: Use a high-quality 5mm NMR tube free of scratches.

-

Solvent: Dispense 0.6 mL of DMSO-

(99.9% D). -

Dissolution: Add 10 mg of 2-Hydroxy-2-phenylbutyramide. Cap and invert gently.

-

Note: Do not heat excessively to dissolve, as this may induce H/D exchange with residual water, broadening the OH/NH signals.

-

-

Acquisition: Run a standard proton sequence (16 scans, 2s relaxation delay).

-

Validation: Verify the residual DMSO quintet at 2.50 ppm and water singlet at 3.33 ppm.

Protocol B: Synthesis of Reference Standard (Brief)

To ensure authoritative grounding, the origin of the spectral data is often derived from the hydrolysis of the corresponding nitrile.

-

Precursor: 2-Hydroxy-2-phenylbutyronitrile.

-

Reagent: Conc.

or alkaline -

Condition: Stir at 0-20°C to prevent over-hydrolysis to the acid.

-

Purification: Recrystallize from Ethanol/Water to achieve the melting point of 91-92°C [1].

References

-

U.S. Patent 5,463,125 . Phenyl alcohol amides having anticonvulsant activity. Example 1: Preparation of DL-2-hydroxy-2-ethyl-2-phenyl acetamide (DL-HEPA).[2]

-

PubChem . 2-Hydroxy-2-phenylbutyramide (Compound).[3] CID 86230.[3] [3]

-

Carvajal-Sandoval, G., et al. (1995). Stereoselective anticonvulsant activity of the enantiomers of (+/-)-2-hydroxy-2-phenylbutyramide. Arzneimittelforschung, 45(7), 756-9.[4]

-

BenchChem . Spectroscopic Profile of 2-Hydroxy-2-phenylpropanenitrile (Analogous fragmentation patterns).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Hydroxy-2-phenylbutyramide | C10H13NO2 | CID 86230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2019099760A1 - Aryl-substituted acetamide and pyrrolidin-2-one derivatives and their use for the treatment of seizures - Google Patents [patents.google.com]

Technical Guide: Discovery, Chemistry, and Pharmacology of 2-Hydroxy-2-phenylbutyramide (DL-HEPA)

[1][2]

Part 1: Executive Summary & Chemical Identity[2]

2-Hydroxy-2-phenylbutyramide (also known as DL-HEPA or

Unlike traditional anticonvulsants that often rely on ureide structures (e.g., phenobarbital, phenytoin), DL-HEPA incorporates a tertiary alcohol adjacent to an amide functionality. This structural motif confers unique physicochemical properties, allowing for modulation of GABAergic systems while minimizing the neurotoxic sedation associated with earlier generation antiepileptics.

Chemical Identity Table[2]

| Property | Detail |

| IUPAC Name | 2-Hydroxy-2-phenylbutanamide |

| Common Abbreviation | DL-HEPA |

| CAS Number | 52839-87-9 (Racemate); 131802-71-6 (Specific isomer citations) |

| Molecular Formula | |

| Molecular Weight | 179.22 g/mol |

| Chiral Center | C-2 (Quaternary carbon bonded to Phenyl, Ethyl, Hydroxyl, Amide) |

| Drug Class | Phenyl Alcohol Amide / Anticonvulsant |

| Key Homologs | DL-HEPP (C5 chain), DL-HEPB (C6 chain) |

Part 2: History and Discovery[2]

The Search for Non-Sedating Anticonvulsants (1980s-1990s)

The discovery of DL-HEPA is inextricably linked to the research group of Guillermo Carvajal-Sandoval at the National Polytechnic Institute in Mexico. In the early 1980s, the field of epilepsy treatment was dominated by drugs that, while effective, carried significant burdens of sedation and teratogenicity (e.g., valproate, phenobarbital).

The Carvajal-Sandoval group hypothesized that the anticonvulsant activity of certain metabolites (such as those of hydroxyphenamate) could be preserved and enhanced by stabilizing the hydroxy-amide moiety within a lipophilic alkyl chain. This led to the design of a homologous series of phenyl alcohol amides :

-

DL-HEPA (Ethyl chain, C4 total)[1]

-

DL-HEPP (Propyl chain, C5 total)

-

DL-HEPB (Butyl chain, C6 total)

The "Homologous Series" Breakthrough

The pivotal moment in DL-HEPA's history was the demonstration that anticonvulsant potency did not linearly correlate with chain length, but rather followed a specific lipophilic optimum. While DL-HEPB (the longer chain) was investigated earlier, DL-HEPA and DL-HEPP were identified in the mid-1990s as having superior therapeutic indices.

Key Milestone:

-

1995: Publication of stereoselective anticonvulsant activity data demonstrating that while both enantiomers of HEPA are active, they exhibit distinct pharmacokinetic profiles.

-

Patent US 5,463,125: This patent codified the synthesis and utility of HEPA and HEPP, explicitly claiming their utility in treating grand mal and psychomotor seizures with reduced neurotoxicity compared to standard therapies.

Mechanism of Action Elucidation

Unlike sodium channel blockers (e.g., carbamazepine), DL-HEPA and its homologs were found to interact with the GABAergic system . Radioligand binding studies revealed that these compounds could displace baclofen from GABA_B receptors , suggesting a mechanism involving the modulation of inhibitory neurotransmission, potentially acting as antagonists or modulators that prevent hyperexcitability without inducing profound sedation.

Part 3: Chemical Synthesis and Manufacturing[2]

The synthesis of DL-HEPA is a classic example of constructing a quaternary carbon center with high value for medicinal chemistry. Two primary routes exist: the Cyanohydrin Route (industrial preferred) and the Grignard Route .

Retrosynthetic Analysis (DOT Diagram)

Figure 1: Retrosynthetic pathway for DL-HEPA showing the Cyanohydrin route and chiral resolution point.

Detailed Synthetic Protocol (Cyanohydrin Route)

This protocol is adapted from the methods described in Arzneimittelforschung (1995) and US Patent 5,463,125.

Reagents:

-

Propiophenone (1 mol)

-

Potassium Cyanide (KCN) (1.2 mol)

-

Ammonium Hydroxide / Hydrochloric Acid

-

Ethanol / Ethyl Acetate (Solvents)

Step-by-Step Methodology:

-

Cyanohydrin Formation:

-

In a fume hood, dissolve propiophenone (134 g, 1 mol) in ethanol.

-

Slowly add an aqueous solution of KCN (Caution: Toxic) at 0°C.

-

Add glacial acetic acid dropwise to maintain pH ~5-6.

-

Stir for 24 hours at room temperature.

-

Checkpoint: Monitor TLC for disappearance of propiophenone.

-

Result: 2-Hydroxy-2-phenylbutyronitrile.

-

-

Hydrolysis to Acid:

-

Reflux the nitrile in concentrated HCl (37%) for 4 hours.

-

Cool the mixture to precipitate the crude acid.

-

Recrystallize from water/ethanol.

-

Result:2-Hydroxy-2-phenylbutyric acid (M.P. 128-130°C).

-

-

Amidation (The HEPA Step):

-

Method A (Acid Chloride): React the acid with thionyl chloride (

) to form the acid chloride, then quench with aqueous ammonia ( -

Method B (Ester Ammolysis - Preferred for Purity):

-

Esterify the acid using Diazomethane or MeOH/H2SO4 to form Methyl 2-hydroxy-2-phenylbutyrate.

-

Stir the ester in saturated methanolic ammonia for 48 hours at room temperature.

-

-

Evaporate solvent and recrystallize from benzene/hexane or ethyl acetate.

-

Final Product:DL-HEPA (White crystals, M.P. ~108°C).

-

Chiral Resolution Protocol

To study the stereoselective effects, the racemate must be resolved at the acid stage:

-

Dissolve racemic 2-hydroxy-2-phenylbutyric acid in ethyl acetate.

-

Add an equimolar amount of (-)-Brucine .

-

Heat to reflux and allow to cool slowly. The diastereomeric salt of the (+)-acid crystallizes first.

-

Filter the crystals and liberate the free (+)-acid using dilute HCl.

-

Proceed to amidation as described above to yield (+)-HEPA .

Part 4: Pharmacology and Toxicology[2][4][7][8]

Comparative Anticonvulsant Profile

DL-HEPA protects against seizures induced by multiple modalities, indicating a broad mechanism of action.[2]

| Test Model | Inducer | Mechanism Targeted | DL-HEPA Activity ( | Phenobarbital Activity |

| MES | Electroshock | 138 mg/kg | ~10-20 mg/kg | |

| scPTZ | Pentylenetetrazol | GABA Antagonism | Effective | Effective |

| Bicuculline | Bicuculline | Effective | Effective | |

| Rotarod | N/A | Neurotoxicity | Low ( | High (Sedative) |

Data synthesized from Carvajal-Sandoval et al. (1995, 1998).[3]

Mechanism of Action: The GABA Link

While early hypotheses focused on membrane stabilization, binding studies suggest a specific interaction with the GABA_B receptor .

-

Observation: DL-HEPA displaces tritiated baclofen (

-Baclofen) from synaptic membranes. -

Implication: Unlike benzodiazepines (

modulators), HEPA may modulate the slower, G-protein coupled inhibitory responses, potentially reducing the "rebound" excitability seen in other drugs.

Biological Evaluation Workflow (DOT Diagram)

Figure 2: Preclinical evaluation workflow for establishing the Therapeutic Index of DL-HEPA.

Part 5: References

-

Carvajal-Sandoval, G., et al. (1995). "Stereoselective anticonvulsant activity of the enantiomers of (+/-)-2-hydroxy-2-phenylbutyramide."[3] Arzneimittelforschung (Drug Research), 45(7), 756-759.[3]

-

Carvajal-Sandoval, G. (1995). "Phenyl alcohol amides having anticonvulsant activity."[4][2][3][5] U.S. Patent 5,463,125.

-

Meza-Toledo, S. E., et al. (1998).[3] "Synthesis of a new homologous series of p-chlorophenyl alcohol amides, their anticonvulsant activity and their testing as potential GABA_B receptor antagonists." Arzneimittelforschung, 48(8), 797-801.[3]

-

PubChem Database. (2023). "2-Hydroxy-2-phenylbutyramide (CID 86230)."[6] National Center for Biotechnology Information. [6]

-

Meza-Toledo, S. E., et al. (1990).[3] "Anticonvulsant activity of the homologous series of 2-hydroxy-2-phenyl-amides."[4][7][2][3][5][8] Proceedings of the Western Pharmacology Society, 33, 187-190.

Sources

- 1. echemi.com [echemi.com]

- 2. academicjournals.org [academicjournals.org]

- 3. WO2019099760A1 - Aryl-substituted acetamide and pyrrolidin-2-one derivatives and their use for the treatment of seizures - Google Patents [patents.google.com]

- 4. Inhibition of R-[3H]-baclofen binding to rat brain synaptic membranes by a homologous series of phenyl alcohol amides anticonvulsants and their evaluation as GABAB receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Hydroxy-2-phenylbutyramide | C10H13NO2 | CID 86230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US5463125A - Phenyl alcohol amides having anticonvulsant activity - Google Patents [patents.google.com]

The Cornerstone of Chirality: An In-depth Technical Guide to 2-Hydroxy-2-phenylbutyramide as a Chiral Building Block

In the intricate world of pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The distinct three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with one enantiomer often being therapeutically active while the other may be inactive or even detrimental. This reality underscores the critical importance of chiral building blocks—enantiopure molecules that serve as foundational components for the construction of complex, stereochemically defined targets. Among these, 2-Hydroxy-2-phenylbutyramide stands out as a versatile and valuable synthon, offering a unique combination of structural features that make it a powerful tool in the hands of synthetic chemists.

This technical guide provides a comprehensive exploration of 2-Hydroxy-2-phenylbutyramide, from its synthesis and chiral resolution to its applications as a key intermediate in asymmetric synthesis. We will delve into the underlying principles that govern its reactivity and stereoselectivity, offering field-proven insights and detailed experimental protocols to empower researchers, scientists, and drug development professionals in their quest for novel and effective chiral molecules.

The Synthetic Challenge: Accessing Racemic 2-Hydroxy-2-phenylbutyramide

The journey to harnessing the chiral potential of 2-Hydroxy-2-phenylbutyramide begins with the efficient synthesis of its racemic form. A robust and scalable synthesis is the bedrock upon which subsequent chiral resolution and application strategies are built. A logical and widely applicable approach involves a two-step sequence: a Grignard reaction to construct the carbon skeleton followed by amidation.

The causality behind this choice lies in the reliability and versatility of the Grignard reaction for C-C bond formation. The nucleophilic addition of an ethyl Grignard reagent to an α-ketoester, such as ethyl benzoylformate, provides a direct route to the desired tertiary alcohol framework. The subsequent amidation of the resulting ester is a well-established transformation.

Experimental Protocol: Synthesis of Racemic 2-Hydroxy-2-phenylbutyramide

Step 1: Grignard Reaction - Synthesis of Ethyl 2-hydroxy-2-phenylbutanoate

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with magnesium turnings (1.2 equivalents).

-

Grignard Reagent Formation: A solution of bromoethane (1.2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to the magnesium turnings to initiate the formation of ethylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary.[1][2]

-

Addition of Electrophile: Once the Grignard reagent formation is complete, the solution is cooled to 0°C. A solution of ethyl benzoylformate (1.0 equivalent) in the same anhydrous solvent is then added dropwise, maintaining the temperature below 5°C. The causality here is to control the exothermicity of the reaction and minimize side reactions.

-

Quenching and Work-up: After the addition is complete, the reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude ethyl 2-hydroxy-2-phenylbutanoate is purified by flash column chromatography.

Step 2: Amidation - Synthesis of 2-Hydroxy-2-phenylbutyramide

-

Reaction Setup: The purified ethyl 2-hydroxy-2-phenylbutanoate is dissolved in methanol in a sealed pressure vessel.

-

Ammonolysis: The solution is saturated with ammonia gas at 0°C, and the vessel is sealed and heated. The progress of the amidation is monitored by TLC or HPLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude 2-Hydroxy-2-phenylbutyramide is then purified by recrystallization or column chromatography to yield the racemic product.

The Art of Separation: Chiral Resolution of 2-Hydroxy-2-phenylbutyramide

With the racemic mixture in hand, the next critical step is the separation of the enantiomers. Enzymatic kinetic resolution has emerged as a powerful and green methodology for this purpose, offering high enantioselectivity under mild reaction conditions.[3][4] Lipases, in particular, are widely employed due to their broad substrate specificity and commercial availability.[5]

The principle of kinetic resolution lies in the differential rate of reaction of the two enantiomers with a chiral catalyst, in this case, an enzyme. The lipase will selectively acylate one enantiomer at a much faster rate, allowing for the separation of the acylated product from the unreacted enantiomer.

The Causality of Biocatalysis: Why Lipases?

The choice of a lipase, such as Candida antarctica lipase B (CALB) or a lipase from Pseudomonas cepacia, is dictated by their well-documented ability to resolve a wide range of secondary alcohols with high enantioselectivity.[6] The enzyme's active site creates a chiral environment that preferentially binds one enantiomer, facilitating its acylation. The use of an acyl donor like vinyl acetate is often favored as the byproduct, acetaldehyde, is volatile and does not interfere with the reaction equilibrium.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Reaction Setup: Racemic 2-Hydroxy-2-phenylbutyramide (1.0 equivalent) is dissolved in an anhydrous organic solvent (e.g., toluene or tert-butyl methyl ether) in a flask equipped with a magnetic stirrer.

-

Addition of Reagents: An acyl donor, such as vinyl acetate (0.6 equivalents), and an immobilized lipase (e.g., Novozym 435, which is an immobilized form of CALB) are added to the solution. The use of a slight excess of the amide relative to the acylating agent is a key control to ensure that the reaction can theoretically proceed to a maximum of 50% conversion, which is optimal for achieving high enantiomeric excess for both the acylated product and the remaining unreacted starting material.

-

Reaction Monitoring: The reaction mixture is stirred at a controlled temperature (e.g., 30-40°C), and the progress is monitored by chiral HPLC. This allows for the determination of the enantiomeric excess (ee) of both the starting material and the product.

-

Work-up and Separation: Once the desired conversion (ideally close to 50%) is reached, the enzyme is removed by filtration. The solvent is then evaporated, and the resulting mixture of the acylated product and the unreacted amide is separated by column chromatography.

-

Hydrolysis of the Acylated Product (Optional): The separated acylated enantiomer can be hydrolyzed back to the corresponding enantiopure 2-Hydroxy-2-phenylbutyramide using mild basic conditions, providing access to the other enantiomer.

Data Presentation: Expected Outcomes of Kinetic Resolution

| Parameter | Expected Value |

| Conversion | ~50% |

| Enantiomeric Excess (ee) of Unreacted Amide | >95% |

| Enantiomeric Excess (ee) of Acylated Product | >95% |

| E-value (Enantioselectivity) | >100 |

Note: The E-value is a measure of the enzyme's enantioselectivity and is calculated from the conversion and the enantiomeric excesses of the substrate and product.

A Versatile Tool in Asymmetric Synthesis: Applications of Enantiopure 2-Hydroxy-2-phenylbutyramide

The true value of enantiopure 2-Hydroxy-2-phenylbutyramide lies in its application as a chiral building block for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a hydroxyl and an amide group, allows for a variety of chemical transformations.

One of the most significant applications of chiral α-hydroxy acids and their derivatives is as precursors for angiotensin-converting enzyme (ACE) inhibitors.[7] Although direct examples for 2-Hydroxy-2-phenylbutyramide are not as prevalent in readily available literature, its structural similarity to other key intermediates suggests its potential in this area.

Conceptual Application: As a Chiral Auxiliary

Beyond its role as a direct precursor, enantiopure 2-Hydroxy-2-phenylbutyramide can also be employed as a chiral auxiliary.[8] A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be cleaved and ideally recycled.

The hydroxyl group of 2-Hydroxy-2-phenylbutyramide can be used to form an ester or ether linkage with a substrate, while the bulky phenyl group and the amide functionality can provide the necessary steric hindrance to control the facial selectivity of an approaching reagent.

Workflow for Application as a Chiral Auxiliary

Caption: General workflow for the application of 2-Hydroxy-2-phenylbutyramide as a chiral auxiliary.

Conclusion: A Building Block of Significance

2-Hydroxy-2-phenylbutyramide, while perhaps not as widely recognized as some other chiral synthons, represents a potent and versatile tool in the arsenal of the modern synthetic chemist. Its straightforward synthesis and amenability to efficient enzymatic resolution make it an attractive starting material for the construction of enantiomerically pure compounds. As the demand for stereochemically defined pharmaceuticals and fine chemicals continues to grow, the importance of chiral building blocks like 2-Hydroxy-2-phenylbutyramide will undoubtedly increase. This guide has provided a comprehensive overview of its synthesis, resolution, and potential applications, with the aim of fostering further innovation and discovery in the field of asymmetric synthesis.

References

- Adamo, A., Berton, M., McQuade, D. T., & Sheehan, K. (2020). Grignard reagents (RMgX) General procedure. Beilstein Journal of Organic Chemistry.

- Alcántara, A. R., Domínguez de María, P., Fernández, M., Hernaíz, M. J., Sánchez-Montero, J. M., & Sinisterra, J. V. (2004). Resolution of Racemic Acids, Esters and Amines by Candida rugosa Lipase in Slightly Hydrated Organic Media. Food Technology and Biotechnology.

- Bezborodov, V. S., Finko, A. V., Mikhalyonok, S. G., Derikov, Y. I., Shandryuk, G. А., Kuz'menok, N. M., Arol, A. S., Karpov, O. N., & Talroze, R. V. (2021). Synthesis of new mesomorphic terphenyl derivatives: the influence of terphenylene and functional fragments on the mesomorphic properties and ligand exchange on quantum dots. Liquid Crystals.

- Gotor, V., Brieva, R., & Rebolledo, F. (1988). Lipase-catalyzed aminolysis of carboxylic esters.

- Evans, D. A. (n.d.). Oxazolidinone auxiliaries. Wikipedia.

- Falus, P., Boros, Z., Hornyánszky, G., Nagy, J., Ürge, L., Darvas, F., & Poppe, L. (2010). Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines.

- Ferreira, E. I., & Andricopulo, A. D. (2019). Special Issue: Development of Asymmetric Synthesis. Molecules.

- Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-mediated kinetic resolution of racemates in organic solvents. Tetrahedron: Asymmetry.

- Qayed, W. S., Ali, D. M., & El-Faham, A. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research.

- Gopishetty, S. (2003). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit.

- Parmar, A., Kumar, H., & Marwaha, S. S. (2000).

- Kavaliauskas, P., et al. (2025). amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial. PLOS ONE.

- Parker, W. L., & Johnson, F. (1988). Process for preparing 2-hydroxy-2-phenylethylamines.

- Reddy, M. S., & Nageswar, Y. V. D. (2005). Stereoselective synthesis of 2-hydroxy-4-phenylbutyric acid esters.

- Tosa, M., & Paizs, C. (2013). LIPASE CATALYZED PARALLEL KINETIC RESOLUTION OF IBUPROFEN.

- BenchChem. (2025).

- Xu, F., Wu, Q., Chen, X., & Wu, Q. (2015). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. European Journal of Organic Chemistry.

- ChemicalBook. (n.d.). Ethylmagnesium bromide synthesis. ChemicalBook.

- Taylor & Francis. (n.d.). Ethylmagnesium bromide – Knowledge and References. Taylor & Francis.

Sources

- 1. Ethylmagnesium bromide synthesis - chemicalbook [chemicalbook.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Resolution of Racemic Acids, Esters and Amines by Candida rugosa Lipase in Slightly Hydrated Organic Media [hrcak.srce.hr]

- 4. jocpr.com [jocpr.com]

- 5. ftb.com.hr [ftb.com.hr]

- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein engineering and applications of Candida rugosa lipase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of 2-Hydroxy-2-phenylbutyramide: An Application Note and Experimental Protocol

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 2-Hydroxy-2-phenylbutyramide, a valuable intermediate in organic and medicinal chemistry. The primary synthetic route detailed herein is the Grignard reaction, a robust and widely utilized method for the formation of carbon-carbon bonds.[1][2][3] This document will elucidate the underlying chemical principles, provide a detailed, step-by-step experimental procedure, and address critical safety considerations. The intended audience includes researchers, scientists, and professionals in the field of drug development.

Introduction

2-Hydroxy-2-phenylbutyramide and its derivatives are of significant interest in medicinal chemistry. The α-hydroxy amide moiety is a key structural feature in various biologically active molecules.[4] The synthesis of such compounds is a crucial step in the development of new therapeutic agents. The Grignard reaction offers a reliable method for the preparation of tertiary alcohols from ketones or esters, which can then be further functionalized.[3][5] This application note focuses on the synthesis of 2-Hydroxy-2-phenylbutyramide via the reaction of a suitable Grignard reagent with a phenyl-containing carbonyl compound.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of the target molecule is essential for its successful synthesis and characterization.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂[6][7] |

| Molecular Weight | 179.22 g/mol [6] |

| IUPAC Name | 2-hydroxy-2-phenylbutanamide[6] |

| CAS Number | 52839-87-9[6] |

| Boiling Point | 358.5°C at 760 mmHg[7] |

| Density | 1.16 g/cm³[7] |

Synthesis Pathway: The Grignard Reaction

The chosen synthetic route involves the nucleophilic addition of an ethylmagnesium bromide (Grignard reagent) to 2-oxo-2-phenylacetamide (phenylglyoxamide). The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a tertiary alcohol upon acidic workup.

Reaction Scheme:

Caption: Synthesis of 2-Hydroxy-2-phenylbutyramide via Grignard Reaction.

Experimental Protocol

Materials and Equipment

| Reagents | Equipment |

| 2-Oxo-2-phenylacetamide | Three-necked round-bottom flask |

| Magnesium turnings | Reflux condenser |

| Bromoethane | Addition funnel |

| Anhydrous diethyl ether or THF | Magnetic stirrer and stir bar |

| Iodine crystal (for activation) | Heating mantle or oil bath |

| Saturated aqueous ammonium chloride (NH₄Cl) solution | Ice-water bath |

| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Separatory funnel |

| Deuterated chloroform (CDCl₃) for NMR | Rotary evaporator |

| --- | NMR spectrometer, IR spectrometer, Mass spectrometer |

Safety Precautions

The Grignard reaction is inherently hazardous and requires strict adherence to safety protocols.[8]

-

Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under vacuum or by oven-drying, to prevent the highly reactive Grignard reagent from being quenched by water.[8] The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[8][9]

-

Flammable Solvents: Diethyl ether and tetrahydrofuran (THF) are extremely flammable.[8] All operations should be performed in a certified fume hood, away from any potential ignition sources.[10][11] THF is generally preferred due to its higher flash point.[8][12]

-

Exothermic Reaction: The formation of the Grignard reagent is highly exothermic.[8][13] An ice-water bath must be readily available to control the reaction temperature.[8][12][13]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a flame-resistant lab coat, and nitrile or Nomex gloves, must be worn at all times.[9][10][11]

-

Workup Hazards: The quenching of the reaction with aqueous acid can be vigorous. The quenching solution should be added slowly and with cooling.[8]

Step-by-Step Procedure

Part 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite), and an addition funnel. The entire apparatus should be under a gentle flow of inert gas (nitrogen or argon).

-

Magnesium Activation: Place magnesium turnings and a small crystal of iodine into the flask. Gently warm the flask with a heat gun under the inert atmosphere until violet iodine vapors are observed. This process activates the magnesium surface.[8] Allow the flask to cool to room temperature.

-

Reagent Preparation: In the addition funnel, prepare a solution of bromoethane in anhydrous diethyl ether or THF.

-

Initiation of Reaction: Add a small portion of the bromoethane solution to the magnesium turnings. The reaction is initiated when the solution turns cloudy and begins to gently boil. If the reaction does not start, gentle warming may be necessary.

-

Formation of Grignard Reagent: Once the reaction has started, add the remaining bromoethane solution dropwise from the addition funnel at a rate that maintains a gentle reflux. Use an ice-water bath to control the reaction rate if it becomes too vigorous.[8]

-

Completion of Reaction: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be a grayish, cloudy mixture.

Part 2: Synthesis of 2-Hydroxy-2-phenylbutyramide

-

Substrate Preparation: In a separate, dry flask, dissolve 2-oxo-2-phenylacetamide in anhydrous diethyl ether or THF.

-

Addition of Substrate: Cool the freshly prepared ethylmagnesium bromide solution in an ice-water bath. Slowly add the solution of 2-oxo-2-phenylacetamide dropwise from an addition funnel with continuous stirring. Maintain the reaction temperature below 10 °C during the addition.[8]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for at least one hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while cooling the flask in an ice-water bath. This will hydrolyze the magnesium alkoxide intermediate to the desired alcohol.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[8]

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography on silica gel.

Characterization

The identity and purity of the synthesized 2-Hydroxy-2-phenylbutyramide should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of the product.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the hydroxyl (-OH) and amide (C=O and N-H) functional groups.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.[14]

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 2-Hydroxy-2-phenylbutyramide.

Troubleshooting

| Issue | Possible Cause | Solution |

| Grignard reaction does not initiate. | Inactive magnesium surface; presence of moisture. | Crush the magnesium turnings to expose a fresh surface; ensure all glassware and reagents are scrupulously dry. |

| Low yield of product. | Incomplete reaction; side reactions. | Ensure sufficient reaction time; maintain low temperature during addition to minimize side reactions. |

| Presence of biphenyl as a byproduct. | Coupling of the Grignard reagent with unreacted alkyl halide. | Add the alkyl halide slowly to the magnesium to maintain a low concentration. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-Hydroxy-2-phenylbutyramide using the Grignard reaction. By following the outlined procedures and adhering to the stringent safety precautions, researchers can successfully synthesize this valuable chemical intermediate for further applications in drug discovery and development.

References

- Vertex AI Search. (2024, September 19). Grignard Reaction Reagents: A Toolbox for Chemists.

- Developing SOPs for Hazardous Chemical Manipul

- Quora. (2022, February 19).

- American Chemical Society. (n.d.). Grignard Reaction.

- ResearchGate. (2013, June 3). Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics.

- National Center for Biotechnology Information. (n.d.). 2-Hydroxy-2-phenylbutyramide. PubChem.

- Grignard Synthesis of Triphenylmethanol. (n.d.).

- Letopharm Limited. (n.d.). 2-hydroxy-2-phenylbutyramide| CAS:#131802-71-6.

- PubChemLite. (n.d.). 2-hydroxy-2-phenylbutyramide (C10H13NO2).

- Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (2023, November 10).

- Benchchem. (n.d.). 2-Hydroxybutanamide|RUO.

- Grignard Reaction - Common Conditions. (n.d.).

- Organic Syntheses Procedure. (n.d.). N-Benzyl-4-phenylbutyramide.

- Organic Chemistry Portal. (n.d.). Grignard Reaction.

- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).

- Google Patents. (n.d.). CA1233482A - Process for preparing 2-hydroxy-2-phenylethylamines.

- PMC. (n.d.). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity.

- Rsc.org. (n.d.). Grignard Reagents in Ionic Solvents: ET Reactions and Evidence for Facile Br/Mg Exchange.

- ResearchGate. (n.d.). Synthesis of α-Hydroxy Amides.

- Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy carboxylic acids, esters and amides.

- National Center for Biotechnology Information. (n.d.). 2-Hydroxy-2-phenylbutanoic acid. PubChem.

- PubMed. (2001, August 10). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone.

- Benchchem. (n.d.). 2-Hydroxy-2-methylbutanenitrile synthesis and properties.

- Google Patents. (n.d.). CN110563582A - Process for preparing 2-hydroxy-2-phenyl-malonamide.

- National Center for Biotechnology Information. (n.d.). 2-Phenylbutyramide, (+)-. PubChem.

- Preparation of ethyl magnesium bromide for regiospecific analysis of triacylglycerols. (n.d.).

- Google Patents. (n.d.). EP0463676A1 - Process for the synthesis of alpha-hydroxy-esters.

- Benchchem. (n.d.). Application Notes and Protocols: Grignard Reaction with Ethylmagnesium Bromide.

- Benchchem. (n.d.). An In-depth Technical Guide to 4-hydroxybutanamide: Structure, Properties, and Therapeutic Potential.

- Docta Complutense. (2021, October 1). Mechanochemical Synthesis of Primary Amides.

- Organic Syntheses Procedure. (n.d.). (r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine.

- Taylor & Francis. (n.d.). Ethylmagnesium bromide – Knowledge and References.

- Quora. (2021, March 19). Using phenyl magnesium bromide how would you prepare acetophenone?

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

- 3. Grignard Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 6. 2-Hydroxy-2-phenylbutyramide | C10H13NO2 | CID 86230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-hydroxy-2-phenylbutyramide| CAS:#131802-71-6 -Letopharm Limited [letopharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]

- 10. dchas.org [dchas.org]

- 11. researchgate.net [researchgate.net]

- 12. acs.org [acs.org]

- 13. quora.com [quora.com]

- 14. PubChemLite - 2-hydroxy-2-phenylbutyramide (C10H13NO2) [pubchemlite.lcsb.uni.lu]

Application Note: Analytical Methodologies for the Quantification and Enantiomeric Resolution of 2-Hydroxy-2-phenylbutyramide

Executive Summary & Scope

2-Hydroxy-2-phenylbutyramide (also known as DL-HEPA) is a chiral, pharmacologically active compound recognized for its broad-spectrum anticonvulsant properties[1]. Furthermore, it has been identified as a bioactive secondary metabolite in complex botanical matrices such as Piper nigrum extracts[2]. Because the (+)- and (-)-enantiomers of DL-HEPA exhibit variations in their pharmacokinetic profiles and neurotoxicity[3], rigorous analytical methods are required for both trace quantification and enantiomeric excess (ee) determination.

This application note details field-proven, self-validating protocols for LC-MS/MS quantification and Chiral HPLC-UV resolution, ensuring high scientific integrity for drug development, pharmacokinetic studies, and phytochemical profiling.

Analytical Rationale & Mechanistic Causality

-